

An In-depth Technical Guide to 3-Bromo-4-methoxybenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-4-methoxybenzoic acid

Cat. No.: B047553

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **3-Bromo-4-methoxybenzoic acid**, a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules. It covers its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile building block in medicinal chemistry.

Chemical Identity and Synonyms

3-Bromo-4-methoxybenzoic acid is an aromatic carboxylic acid. Its structure is characterized by a benzoic acid core substituted with a bromine atom at position 3 and a methoxy group at position 4.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **3-bromo-4-methoxybenzoic acid**.^[1]

It is also known by several synonyms, which are listed in the table below for easy reference.

Identifier Type	Identifier
IUPAC Name	3-bromo-4-methoxybenzoic acid[1]
Common Synonyms	3-Bromo-p-anisic acid[1][2]
BENZOIC ACID, 3-BROMO-4-METHOXY-[1]	
3-Bromanisic Acid[1]	
CAS Number	99-58-1[1][2]
EC Number	202-768-4[1]
PubChem CID	66836[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Bromo-4-methoxybenzoic acid** is provided below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Source
Molecular Formula	C ₈ H ₇ BrO ₃	[1][2]
Molecular Weight	231.04 g/mol	[1][2]
Appearance	White crystalline powder	[2]
Melting Point	218-224 °C	[2]
220-222 °C (lit.)	[3]	
Linear Formula	BrC ₆ H ₃ (OCH ₃)CO ₂ H	
InChI Key	BBPZABXVRBFWDG-UHFFFAOYSA-N	[1]
SMILES	COc1=C(C=C(C=C1)C(=O)O)Br	[1]

Role in Drug Discovery and Agrochemicals

3-Bromo-4-methoxybenzoic acid is a valuable intermediate in the synthesis of a wide range of organic molecules.^[2] Its structure allows for various chemical modifications, making it a versatile building block for:

- Pharmaceutical Agents: It serves as a precursor in the synthesis of potential anti-inflammatory and analgesic drugs.^[2] It is also used as a reagent to prepare benzamide compounds that function as inhibitors of ABL1, ABL2, and BCR-ABL1, which are targets for cancer therapies.^[3]
- Agrochemicals: This compound is utilized in the development of herbicides and pesticides.^[2] It has shown inhibitory effects against pathogenic bacteria such as apple rot and grape white rot and can also be used to regulate plant growth.^[4]

Experimental Protocols: Synthesis

The synthesis of **3-Bromo-4-methoxybenzoic acid** is typically achieved through the electrophilic bromination of p-methoxybenzoic acid. Below are two detailed protocols.

This method is adapted from a patented process for the preparation of **3-bromo-4-methoxybenzoic acid**.^[4]

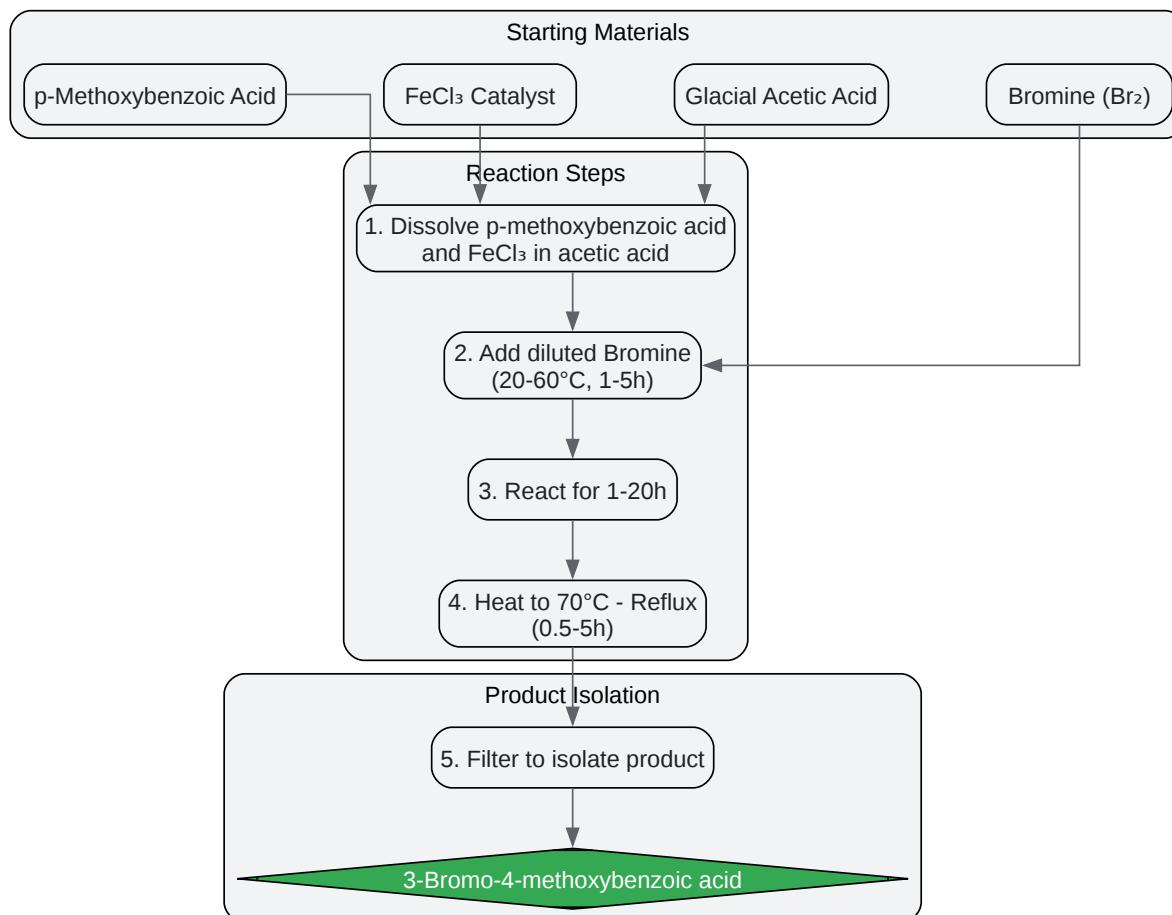
Materials:

- p-Methoxybenzoic acid
- Bromine (Br₂)
- Glacial acetic acid
- Ferric chloride (FeCl₃·6H₂O or anhydrous FeCl₃)

Procedure:

- Dissolve p-methoxybenzoic acid as the raw material in a glacial acetic acid medium in a suitable reaction vessel.

- Add a catalytic amount of ferric chloride to the mixture.
- Over a period of 1-5 hours, add bromine that has been diluted with glacial acetic acid. Maintain the reaction temperature between 20-60°C during the addition.
- Allow the reaction to proceed for 1-20 hours at this temperature.
- After the initial reaction period, increase the temperature to between 70°C and the reflux temperature of the solvent, and continue the reaction for an additional 0.5-5 hours.
- Upon completion, the product can be isolated by filtration.

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Caption: Synthesis workflow for **3-Bromo-4-methoxybenzoic acid**.

This protocol is a general procedure for the bromination of activated aromatic compounds and can be applied for the synthesis of **3-bromo-4-methoxybenzoic acid**.^{[5][6]}

Materials:

- 4-Methoxybenzoic acid
- Tetrabutylammonium tribromide (Bu_4NBr_3)
- Potassium phosphate (K_3PO_4)
- Acetonitrile (MeCN)
- 15% aqueous Sodium thiosulfate ($Na_2S_2O_3$)
- Saturated aqueous Sodium carbonate (Na_2CO_3)
- Dichloromethane (CH_2Cl_2)
- Magnesium sulfate ($MgSO_4$)

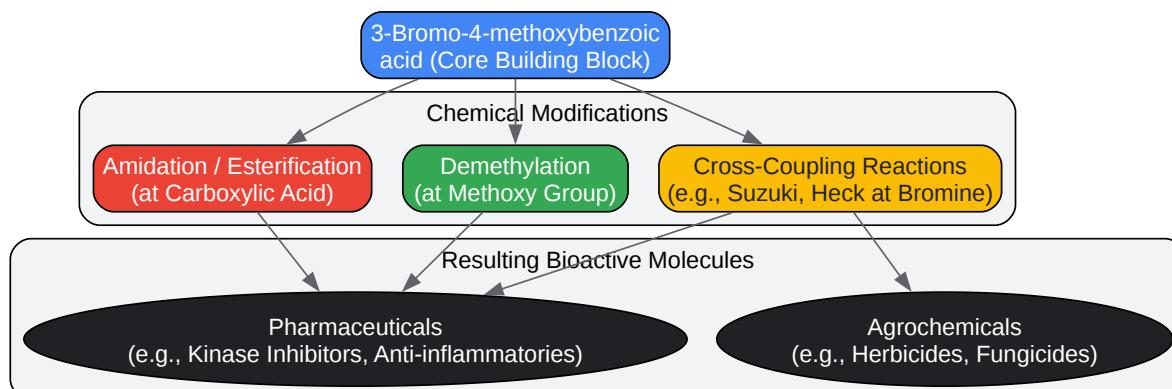
Procedure:

- In a flame-dried reaction vessel, add 4-methoxybenzoic acid (1.0 equiv), potassium phosphate (1.0 equiv), and acetonitrile.
- Add tetrabutylammonium tribromide (2.0 equiv) to the mixture.
- Stir the reaction mixture at 100 °C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Add 15% aqueous sodium thiosulfate and saturated sodium carbonate to the reaction mixture.
- Extract the aqueous phase with dichloromethane.

- Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield the final product.

Logical Relationships: Role as a Synthetic Intermediate

3-Bromo-4-methoxybenzoic acid is not typically an end-product but rather a crucial intermediate. The functional groups on the molecule—the carboxylic acid, the bromine atom, and the methoxy group—provide multiple reaction sites for building more complex molecular architectures.



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Caption: Reactivity and application pathways of the core compound.

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